Arry-380

Catalog No.
S519385
CAS No.
937265-83-3
M.F
C29H27N7O4S
M. Wt
569.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arry-380

CAS Number

937265-83-3

Product Name

Arry-380

IUPAC Name

6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine

Molecular Formula

C29H27N7O4S

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)

InChI Key

QVMNYGOVNWWFKF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5

solubility

Soluble in DMSO

Synonyms

ARRY-380 analog; ONT380 analog; ONT 380 analog; ONT-380 analog . Irbinitinib analog; Tucatinib analog.

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5

The exact mass of the compound 6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine is 569.1845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Arry-380 (Tucatinib), frequently associated with CAS 937265-83-3, is an orally bioavailable, reversible, ATP-competitive small-molecule tyrosine kinase inhibitor. Unlike first-generation pan-HER inhibitors, Arry-380 is engineered for extreme selectivity toward the HER2 (ErbB2) kinase domain over the closely related EGFR (ErbB1) [1]. In preclinical procurement and assay design, this compound is highly valued for its nanomolar potency against HER2 and p95-HER2, combined with distinct physicochemical properties that enable high blood-brain barrier (BBB) penetrance [2]. These attributes make it a critical baseline material for formulating targeted therapies, developing orthotopic brain metastasis models, and conducting combination screening assays where avoiding off-target EGFR-mediated toxicity is paramount.

Substituting Arry-380 with generic pan-HER inhibitors like lapatinib or neratinib fundamentally compromises assay specificity and in vivo tolerability. Because the ATP-binding pockets of HER2 and EGFR differ by only a few amino acids, lapatinib and neratinib inhibit both kinases with near-equal potency [1]. In in vivo models, this dual inhibition triggers severe dose-limiting EGFR-driven toxicities (such as gastrointestinal distress and cutaneous rash), which artificially cap the maximum tolerated dose and confound HER2-specific efficacy readouts. Furthermore, older generation inhibitors like lapatinib are heavily restricted by P-glycoprotein (P-gp) and BCRP efflux transporters at the blood-brain barrier, resulting in sub-therapeutic central nervous system (CNS) exposure[2]. Procuring Arry-380 resolves these bottlenecks by decoupling HER2 suppression from EGFR toxicity and ensuring robust CNS penetrance.

Biochemical Kinase Selectivity: HER2 vs. EGFR

In purified biochemical kinase assays, Arry-380 demonstrates profound selectivity for HER2 over EGFR. Arry-380 inhibits HER2 with an IC50 of approximately 6.9 to 8 nM, while its IC50 for EGFR is >400 nM (often cited up to 1000 nM), yielding a >50- to 500-fold selectivity window[1]. In direct head-to-head comparisons, lapatinib shows near-equipotent inhibition of both targets (HER2 IC50 = 49 nM; EGFR IC50 = 31 nM), and neratinib similarly lacks selectivity [2]. This structural optimization in Arry-380 prevents the off-target EGFR blockade that plagues first-generation TKIs.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataArry-380: HER2 IC50 = 6.9-8 nM; EGFR IC50 > 400 nM
Comparator Or BaselineLapatinib: HER2 IC50 = 49 nM; EGFR IC50 = 31 nM
Quantified Difference>500-fold HER2 selectivity for Arry-380 vs. non-selective dual inhibition for Lapatinib
ConditionsPurified biochemical kinase assay

Procuring Arry-380 ensures clean, target-specific data in biochemical screens without the confounding variables of dual EGFR/HER2 inhibition.

Cell-Based Target Engagement and Phosphorylation Blockade

The biochemical selectivity of Arry-380 translates directly into cellular models. In HER2-driven BT-474 breast cancer cells, Arry-380 inhibits HER2 phosphorylation with an IC50 of 7 nM, which is significantly more potent than lapatinib (IC50 = 46 nM) [1]. Conversely, in EGFR-driven A431 cells, Arry-380 shows no appreciable inhibition of EGFR phosphorylation at concentrations up to 1,000 nM. Lapatinib, however, potently inhibits EGFR phosphorylation in the same A431 cells with an IC50 of 36 nM [1].

Evidence DimensionCellular Phosphorylation Inhibition (IC50)
Target Compound DataArry-380: HER2 (BT-474) IC50 = 7 nM; EGFR (A431) IC50 > 1000 nM
Comparator Or BaselineLapatinib: HER2 IC50 = 46 nM; EGFR IC50 = 36 nM
Quantified DifferenceArry-380 is ~6.5x more potent against HER2 in cells than lapatinib, with zero measurable EGFR engagement at standard assay doses.
ConditionsCellular ELISA for phospho-HER2 (BT-474) and phospho-EGFR (A431)

This enables researchers to establish highly specific cell-based phenotypic screens and co-culture assays without triggering EGFR-mediated cell death pathways.

Blood-Brain Barrier (BBB) Penetration and CNS Exposure

Arry-380 exhibits highly favorable central nervous system (CNS) pharmacokinetics compared to legacy TKIs. Physiologically based pharmacokinetic (PBPK) modeling and in vivo analyses reveal that Arry-380 achieves an unbound brain-to-plasma partition coefficient (Kp,uu) of up to 0.75, maintaining a steady-state unbound brain concentration (Css,ave,br) of approximately 14.5 nmol/L [1]. In contrast, while lapatinib has a Kp,uu of 0.34, its high susceptibility to efflux transporters severely limits its functional CNS distribution. Neratinib, despite a high Kp,uu, achieves a 20-fold lower unbound brain exposure (0.68 nmol/L) due to poor systemic free drug availability [1].

Evidence DimensionUnbound Brain Exposure (Css,ave,br) and Kp,uu
Target Compound DataArry-380: Kp,uu = 0.75; Css,ave,br = 14.5 nmol/L
Comparator Or BaselineNeratinib: Css,ave,br = 0.68 nmol/L
Quantified DifferenceArry-380 delivers ~20x higher unbound active drug to the brain parenchyma compared to neratinib.
ConditionsIn vivo pharmacokinetic profiling and PBPK modeling

Arry-380 is the mandatory choice for formulating treatments or designing in vivo models targeting HER2-positive brain metastases.

In Vivo Tumor Growth Inhibition and Combinatorial Tolerability

Arry-380 demonstrates exceptional in vivo processability and efficacy in HER2-dependent xenograft models. When formulated for oral administration, Arry-380 achieves 96% tumor growth inhibition (TGI) at 100 mg/kg/day in BT-474 mouse xenografts [1]. Critically, because it lacks overlapping EGFR toxicity, Arry-380 can be co-administered with large-molecule therapeutics like trastuzumab. This combination yields a 98% TGI with complete regressions in 75% (9/12) of the test subjects, a combinatorial dosing regimen that is frequently dose-limited by toxicity when attempted with pan-HER inhibitors .

Evidence DimensionTumor Growth Inhibition (TGI %)
Target Compound DataArry-380 + Trastuzumab: 98% TGI (75% complete regression rate)
Comparator Or BaselineArry-380 Monotherapy (100 mg/kg/d): 96% TGI
Quantified DifferenceNear-complete tumor ablation in combination regimens, enabled by the lack of dose-limiting EGFR toxicity.
ConditionsBT-474 breast cancer xenograft murine model (oral administration)

Provides a highly tolerable, highly efficacious baseline compound for in vivo combinatorial drug screening and advanced formulation development.

Orthotopic Brain Metastasis Modeling

Due to its superior Kp,uu and high unbound CNS exposure, Arry-380 is the optimal small-molecule TKI for establishing and validating orthotopic HER2+ brain metastasis xenograft models. It allows researchers to achieve therapeutic intracranial concentrations without the confounding effects of systemic toxicity [1].

Combinatorial Oncology Screening Workflows

Arry-380's lack of EGFR-mediated toxicity makes it an ideal backbone for high-throughput combinatorial screening. It can be safely co-formulated or co-administered with antibody-drug conjugates (ADCs), chemotherapeutics, or other targeted agents in both in vitro and in vivo settings to identify synergistic anti-tumor mechanisms [2].

HER2-Specific Cellular Assay Standardization

For laboratories requiring strict differentiation between HER2 and EGFR signaling pathways, Arry-380 serves as a highly precise chemical probe. Its >500-fold biochemical selectivity ensures that downstream readouts (e.g., MAPK or PI3K/AKT pathway modulation) are exclusively driven by HER2 inhibition, establishing a reliable baseline for phenotypic assays [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

569.18452354 g/mol

Monoisotopic Mass

569.18452354 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H32S1659ED

Wikipedia

N-(4-((1,2,4)triazolo(1,5-a)pyridin-7-yloxy)-3-methylphenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine

Dates

Last modified: 08-15-2023
1. Estok, Thomas M.; Zaknoen, Sara L.; Mansfield, Robert K.; Lawhon, Tracy. (Tragara Pharmaceuticals, Inc., USA). Therapies for treating cancer using combinations of COX-2 inhibitors and anti-HER2(ErbB2) antibodies or combinations of COX-2 inhibitors and HER2(ErbB2) receptor tyrosine kinase inhibitors. PCT Int. Appl. (2009), 121pp. CODEN: PIXXD2 WO 2009042618 A1 20090402.

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